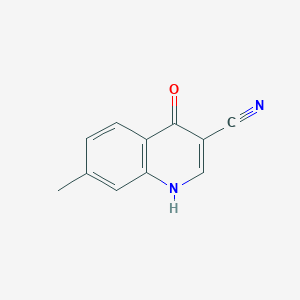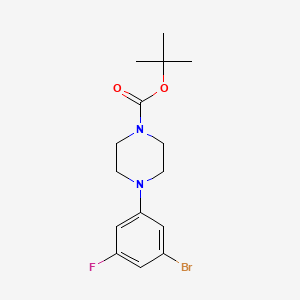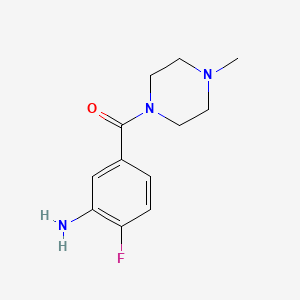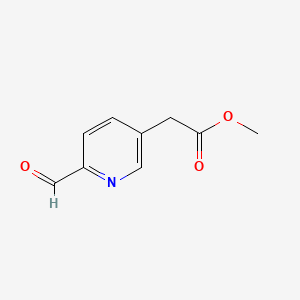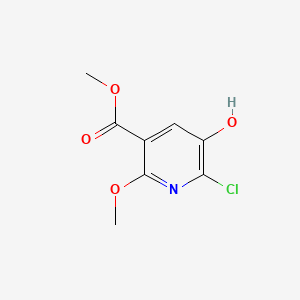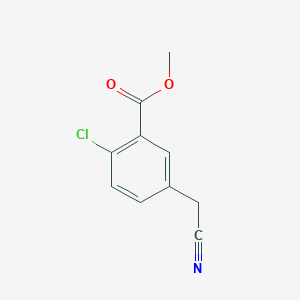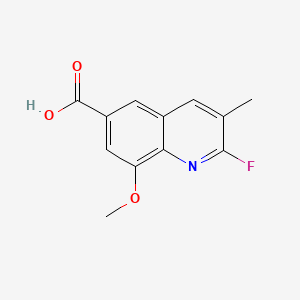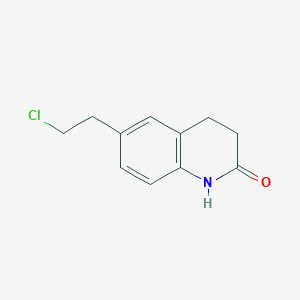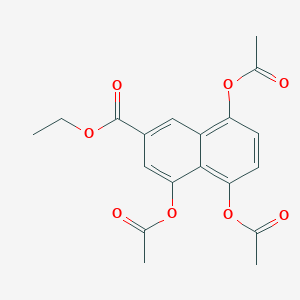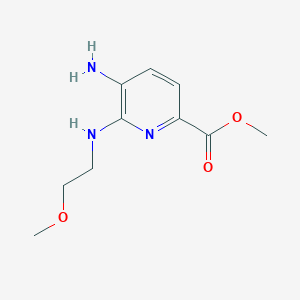
Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate is an organic compound with the molecular formula C10H15N3O3. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate typically involves the reaction of 5-amino-2-chloropyridine with 2-methoxyethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions can be carried out using various alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: New derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-amino-2-pyridinecarboxylate: Lacks the methoxyethyl group, leading to different chemical properties and reactivity.
6-Amino-2-methoxypyridine: Contains a methoxy group instead of a methoxyethyl group, affecting its solubility and interaction with other molecules.
Uniqueness
Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate is unique due to the presence of both amino and methoxyethyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H15N3O3 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
methyl 5-amino-6-(2-methoxyethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H15N3O3/c1-15-6-5-12-9-7(11)3-4-8(13-9)10(14)16-2/h3-4H,5-6,11H2,1-2H3,(H,12,13) |
Clave InChI |
ATXFAJPRSZETJN-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=C(C=CC(=N1)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


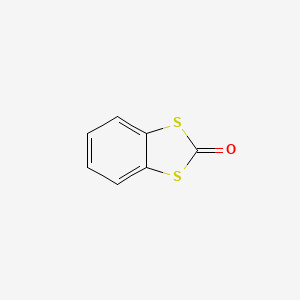
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
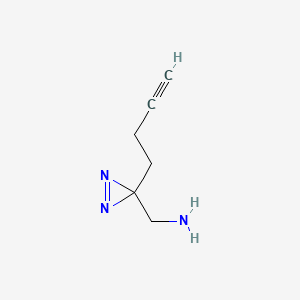
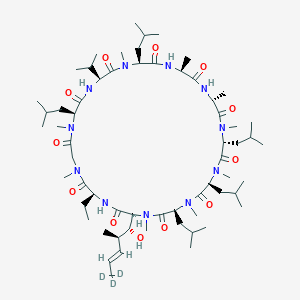
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
